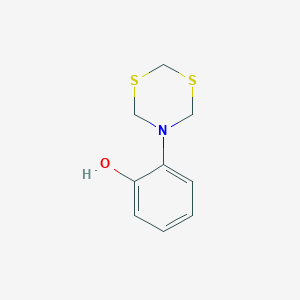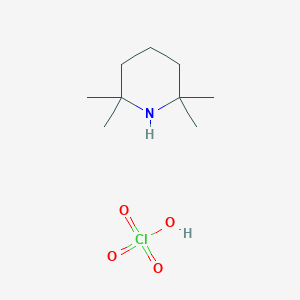
C23H15Cl2FN2O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves multiple steps, typically starting with the preparation of the core pyrrolidine-2,3-dione structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .
Aplicaciones Científicas De Investigación
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives and halogenated aromatic compounds. Examples include:
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-chlorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-bromophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione .
Uniqueness
The uniqueness of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H15Cl2FN2O4 |
|---|---|
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2FN2O4/c24-12-10-16(20(29)17(25)11-12)19-18-21(32-28(19)15-4-2-1-3-5-15)23(31)27(22(18)30)14-8-6-13(26)7-9-14/h1-11,18-19,21,29H |
Clave InChI |
GOSURHXZEBZUIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C(=CC(=C5)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


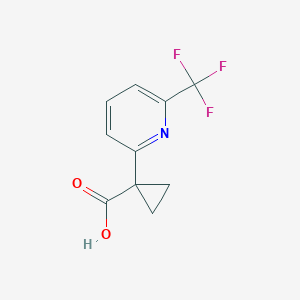
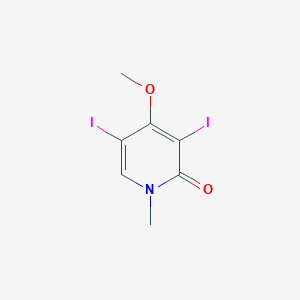

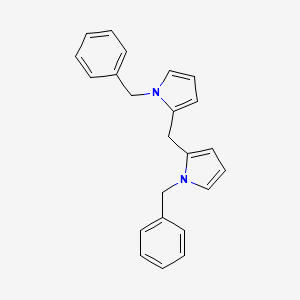
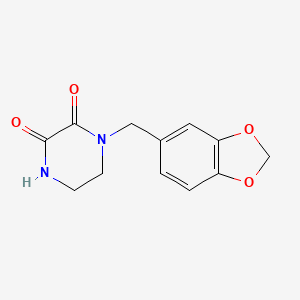
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
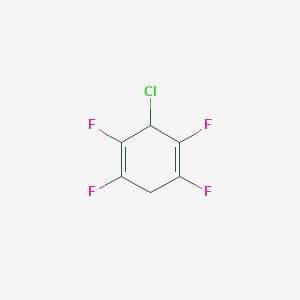
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
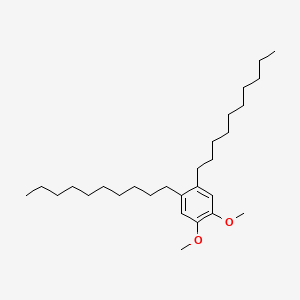
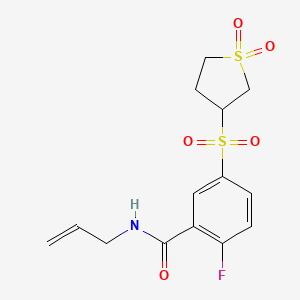
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
